Pore-Blocking Potency Against Bacterial Toxin Channels: Isoamyl vs. Linear and Aromatic Alkyltriphenylphosphonium Bromides
In a direct, single-study comparison of cationic compounds for their ability to block bacterial toxin pores, isoamyltriphenylphosphonium bromide exhibited an IC50 of 35 ± 6 nM. This potency is 2.5-fold lower (i.e., more potent) than butyltriphenylphosphonium (88 ± 5 nM), 3.1-fold lower than benzyltriphenylphosphonium (110 ± 30 nM), and 10.6-fold lower than methyltriphenylphosphonium (370 ± 60 nM) [1]. The branched isoamyl chain thus provides a substantial gain in inhibitory activity over both linear alkyl and benzyl analogs within the same experimental system.
| Evidence Dimension | Inhibition of toxin pore conductance (IC50) |
|---|---|
| Target Compound Data | Isoamyltriphenylphosphonium bromide: 35 ± 6 nM |
| Comparator Or Baseline | Butyltriphenylphosphonium bromide: 88 ± 5 nM; Benzyltriphenylphosphonium bromide: 110 ± 30 nM; Methyltriphenylphosphonium bromide: 370 ± 60 nM |
| Quantified Difference | 2.5× more potent than butyl, 3.1× over benzyl, 10.6× over methyl |
| Conditions | Planar lipid bilayer electrophysiology; 0.15 M KCl; channel formed by Staphylococcus aureus alpha-hemolysin toxin |
Why This Matters
For researchers developing antitoxin agents or studying ion channel pharmacology, the 2.5–10-fold lower IC50 of the isoamyl derivative translates to significantly higher potency at identical dosing, reducing off-target effects and experimental variability.
- [1] Bezrukov, S. M. & Gurnev, P. A. Obstructing toxin pathways by targeted pore blockage. Chem. Rev. 2012, 112, 6388–6430. Table 1, data originally from Beitzinger et al. 2013. View Source
